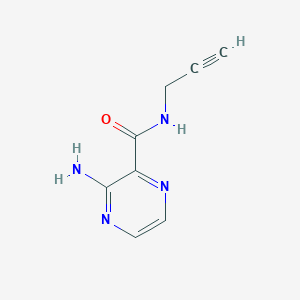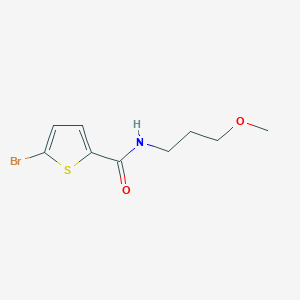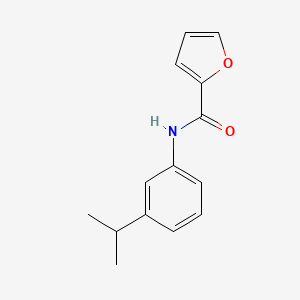![molecular formula C12H16NO4PS B14907986 Diethyl ((6-hydroxybenzo[d]thiazol-2-yl)methyl)phosphonate](/img/structure/B14907986.png)
Diethyl ((6-hydroxybenzo[d]thiazol-2-yl)methyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl ((6-hydroxybenzo[d]thiazol-2-yl)methyl)phosphonate is a chemical compound with the molecular formula C12H16NO4PS and a molecular weight of 301.3 g/mol This compound is known for its unique structure, which includes a benzo[d]thiazole ring substituted with a hydroxy group and a phosphonate ester group
Métodos De Preparación
The synthesis of Diethyl ((6-hydroxybenzo[d]thiazol-2-yl)methyl)phosphonate typically involves the reaction of 6-hydroxybenzo[d]thiazole with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
Diethyl ((6-hydroxybenzo[d]thiazol-2-yl)methyl)phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphite derivatives.
Substitution: It can undergo substitution reactions where the hydroxy group or the phosphonate ester group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Diethyl ((6-hydroxybenzo[d]thiazol-2-yl)methyl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism of action of Diethyl ((6-hydroxybenzo[d]thiazol-2-yl)methyl)phosphonate involves its interaction with specific molecular targets. For instance, it has been shown to elevate the activities of serine protease (SspA) and cysteine protease staphopain B (SspB) in Staphylococcus aureus, leading to the disruption of biofilms . This interaction likely involves docking with the enzymes and altering their activity, thereby preventing biofilm formation and promoting the breakdown of existing biofilms.
Comparación Con Compuestos Similares
Diethyl ((6-hydroxybenzo[d]thiazol-2-yl)methyl)phosphonate can be compared with other similar compounds, such as:
Dibenzyl (benzo[d]thiazol-2-yl(hydroxy)methyl)phosphonate: This compound also exhibits anti-biofilm properties but differs in its ester groups, which can affect its solubility and reactivity.
Diphenyl (benzo[d]thiazol-2-yl(hydroxy)methyl)phosphonate: Similar in structure but with phenyl groups instead of ethyl groups, which may influence its chemical behavior and applications.
Propiedades
Fórmula molecular |
C12H16NO4PS |
|---|---|
Peso molecular |
301.30 g/mol |
Nombre IUPAC |
2-(diethoxyphosphorylmethyl)-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C12H16NO4PS/c1-3-16-18(15,17-4-2)8-12-13-10-6-5-9(14)7-11(10)19-12/h5-7,14H,3-4,8H2,1-2H3 |
Clave InChI |
UCIVMVJZVBPGGG-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC1=NC2=C(S1)C=C(C=C2)O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(9-Benzyl-9-aza-bicyclo[3.3.1]non-3-yl)-carbamic acid tert-butyl ester](/img/structure/B14907949.png)
![rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole](/img/structure/B14907953.png)



![3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B14907971.png)


![Benzimidazo[2,1-b]naphtho[2,3-d]thiazole-7,12-dione](/img/structure/B14907982.png)

![methyl 3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-3-(7-oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)propanoate](/img/structure/B14908004.png)
